![molecular formula C22H21ClN4O2S2 B2371629 2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide CAS No. 1251671-16-5](/img/structure/B2371629.png)
2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide
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Description
The compound “2-((3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide” is a chemical compound with the molecular formula C22H21ClN4O2S2. It has an average mass of 473.011 Da and a monoisotopic mass of 472.079437 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the treatment of compound 3c with chloroacetyl chloride led to the formation of a key compound, ethyl 2-chloromethyl-4-oxo-3,4-dihydropyrido .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl group, a butyl group, a thio group, a chlorobenzyl group, and an acetamide group .Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound falls within a broader class of chemicals known for their synthesis techniques and antimicrobial activities. A study reported the synthesis of similar compounds with a focus on their antimicrobial screening, where many of these newly synthesized compounds showed good antimicrobial activities, comparable to standard drugs such as streptomycin and fusidic acid. This research provides a foundation for further exploration of the subject compound's potential antimicrobial properties (Sabry et al., 2013).
Crystal Structure Analysis
Understanding the crystal structure of compounds related to "2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide" is crucial for determining their potential applications in scientific research. One study detailed the crystal structures of similar compounds, providing insights into their molecular conformations and potential implications for designing drugs with specific targeting capabilities (Subasri et al., 2016).
Antitumor Potential
Research into the synthesis of thieno[2,3-d]pyrimidine derivatives, which are structurally related to the chemical , has shown potential applications as thymidylate synthase inhibitors and antitumor agents. These studies suggest the compound's relevance in developing new anticancer therapies, highlighting the importance of the structural motif in medicinal chemistry research (Gangjee et al., 2004).
Heterocyclic Synthesis
The compound is also of interest in the context of heterocyclic chemistry, where its synthesis contributes to the development of novel heterocycles. This area of research is vital for discovering new drugs and understanding biological mechanisms. Studies have shown that compounds with similar structures can be used as starting materials for synthesizing various heterocyclic compounds, demonstrating the versatility and potential applications of these chemical entities in scientific research (Schmeyers & Kaupp, 2002).
properties
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S2/c1-2-3-11-27-21(29)19-18(16-5-4-10-24-20(16)31-19)26-22(27)30-13-17(28)25-12-14-6-8-15(23)9-7-14/h4-10H,2-3,11-13H2,1H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNBKBMDSUORDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorobenzyl)acetamide |
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